N1-Methyl Substitution Eliminates the Hydrogen-Bond Donor and Reduces TPSA by 38% Versus the N–H Analog
Replacing the N1 hydrogen of 4-ethynyl-1H-pyrrolo[2,3-b]pyridine (CAS 1174297-28-9) with a methyl group eliminates the sole hydrogen-bond donor (HBD) and reduces the computed topological polar surface area (TPSA) from 28.7 Ų to 17.8 Ų, a decrease of 38% [1][2]. The XLogP3 lipophilicity shifts marginally from 1.6 to 1.5 [1][2]. For fragment-based drug discovery programs, this HBD removal is critical: N–H donors in the kinase hinge-binding region can introduce undesired off-target interactions with non-kinase proteins [3]. The lower TPSA also predicts improved passive membrane permeability according to standard drug-likeness guidelines where TPSA < 60–70 Ų is associated with oral bioavailability [4].
| Evidence Dimension | Computed Hydrogen-Bond Donor Count and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | HBD Count = 0; TPSA = 17.8 Ų; XLogP3 = 1.5 |
| Comparator Or Baseline | 4-Ethynyl-1H-pyrrolo[2,3-b]pyridine (CAS 1174297-28-9): HBD Count = 1; TPSA = 28.7 Ų; XLogP3 = 1.6 |
| Quantified Difference | HBD reduced from 1 to 0; TPSA reduced by 10.9 Ų (38% decrease); ΔXLogP3 = -0.1 |
| Conditions | Computed properties from PubChem (Cactvs 3.4.8.18, XLogP3 3.0); gas-phase calculations, not experimental determinations |
Why This Matters
For procurement decisions in fragment-based or HBD-sensitive lead optimization, the absence of the N–H donor in the target compound directly translates to reduced polar surface area and potentially superior passive permeability compared to the N–H analog, without requiring additional synthetic modification.
- [1] PubChem Compound Summary for CID 58516744, 4-ethynyl-1H-pyrrolo[2,3-b]pyridine (CAS 1174297-28-9). Computed Properties: HBD = 1, TPSA = 28.7 Ų, XLogP3 = 1.6. View Source
- [2] PubChem Compound Summary for CID 74890268, 4-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1638760-35-6). Computed Properties: HBD = 0, TPSA = 17.8 Ų, XLogP3 = 1.5. View Source
- [3] Mérour, J.-Y.; Routier, S.; Suzenet, F.; Joseph, B. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules 2014, 19 (12), 19935–19979. Discussion of hinge-binding interactions and N1 substitution effects. View Source
- [4] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. TPSA–permeability correlation. View Source
